

Application Note: Quantification of Nimorazole using a Validated HPLC Method

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Compound of Interest

Compound Name: **Nimorazole**

Cat. No.: **B1678890**

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Introduction

Nimorazole, chemically known as 4-[2-(5-nitroimidazol-1-yl)ethyl]morpholine, is a 5-nitroimidazole compound.^[1] It is primarily utilized as a hypoxic radiosensitizer in cancer therapy, enhancing the efficacy of radiation treatment in hypoxic tumors.^{[2][3][4]} Additionally, it possesses antimicrobial properties against anaerobic bacteria and protozoa.^[5] Given its therapeutic importance, accurate and reliable quantification of **nimorazole** in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring.^{[1][2]}

This application note describes a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of **nimorazole**. The method is validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine analysis.^[5]

Physicochemical Properties of Nimorazole

A fundamental understanding of **nimorazole**'s physicochemical properties is essential for HPLC method development.

Property	Value	Reference
Chemical Formula	C9H14N4O3	[5]
Molecular Weight	226.23 g/mol	-
UV λ max	294 nm - 302 nm	[1][5][6][7]
Solubility	Soluble in methanol and a mixture of acetonitrile and water.	[5][6]

Experimental Protocols

1. Materials and Reagents

- **Nimorazole** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade/Milli-Q or equivalent)
- Disodium hydrogen phosphate
- Potassium dihydrogen phosphate
- Phosphoric acid (for pH adjustment)
- 0.45 μ m membrane filters

2. Instrumentation

- HPLC system with a UV detector
- C18 analytical column (e.g., ODS C18, 150 mm x 4.6 mm, 5 μ m)[5]
- Electronic balance

- pH meter
- Sonicator
- Volumetric flasks and pipettes

3. Preparation of Solutions

- Mobile Phase Preparation (Acetonitrile:Water): A mixture of acetonitrile and water in the ratio of 70:30 (v/v) can be used. Degas the mobile phase by sonication before use.
- Mobile Phase Preparation (Phosphate Buffer:Methanol): Prepare a phosphate buffer by dissolving 8.954 g of disodium hydrogen phosphate and 3.4023 g of potassium dihydrogen phosphate in 1000 mL of water, and adjust the pH to 4 with phosphoric acid.[\[5\]](#) The mobile phase consists of a mixture of this phosphate buffer and methanol in the ratio of 70:30 (v/v).
[\[5\]](#) Degas the mobile phase by sonication.
- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of **nimorazole** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.[\[5\]](#)
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to obtain concentrations in the range of 5-35 µg/mL.[\[5\]](#)

4. Chromatographic Conditions

The following chromatographic conditions have been found to be suitable for the quantification of **nimorazole**.

Parameter	Condition 1	Condition 2
Column	ODS C18 (100 mm x 4.6 mm, 5 µm)	Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile : Water (70:30 v/v)	Phosphate Buffer (pH 4) : Methanol (70:30 v/v)
Flow Rate	1.0 mL/min	1.0 mL/min
Detection Wavelength	297 nm	300 nm
Injection Volume	20 µL	20 µL
Column Temperature	Ambient	Ambient
Retention Time	~1.60 min	~4.9 min
Reference	[5]	

5. Sample Preparation (from Pharmaceutical Dosage Form)

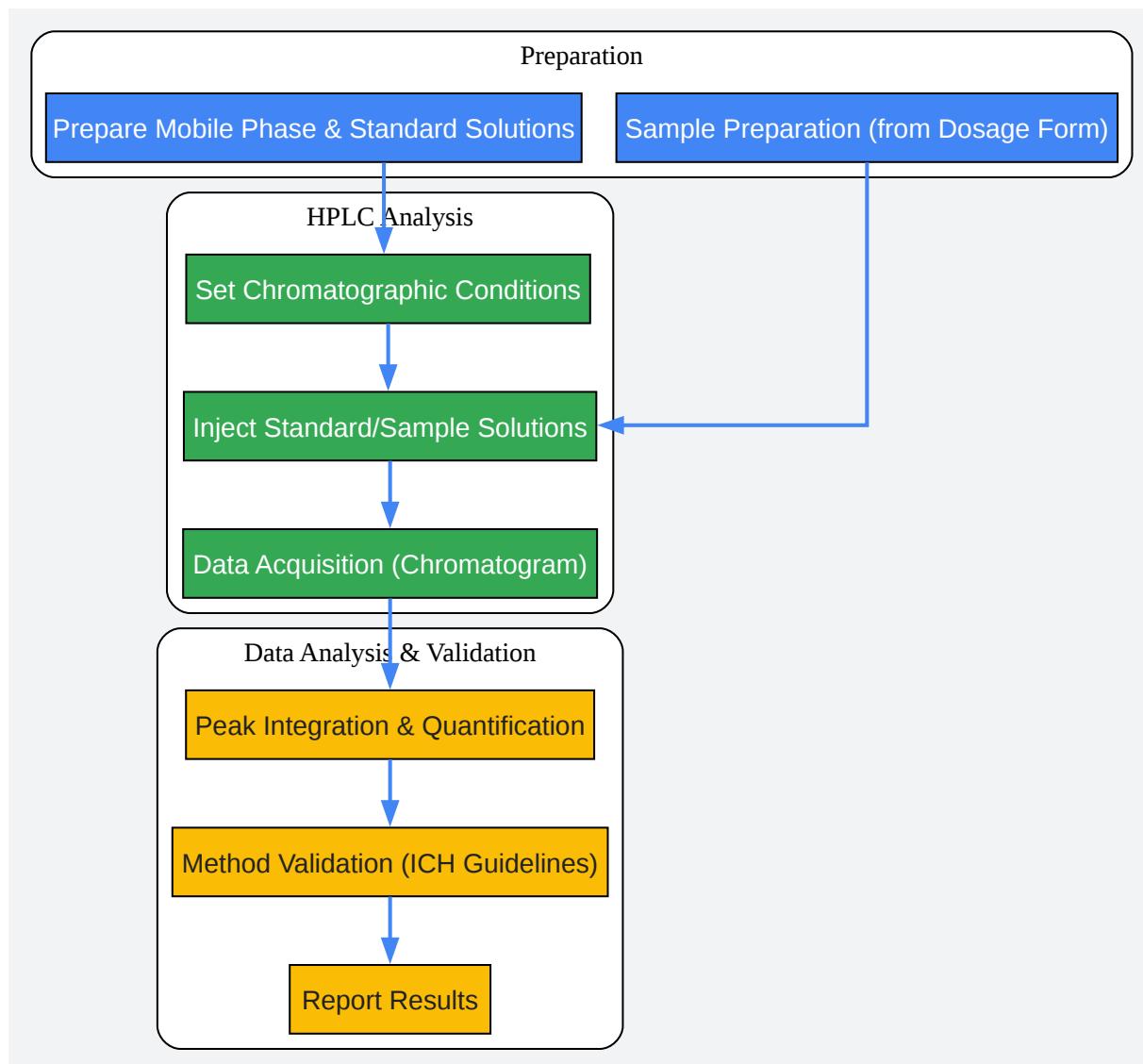
- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 10 mg of **nimorazole** and transfer it to a 100 mL volumetric flask.
- Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
- Make up the volume to 100 mL with the mobile phase and mix well.
- Filter the solution through a 0.45 µm membrane filter.
- Further dilute the filtrate with the mobile phase to obtain a concentration within the linearity range.

6. Method Validation

The developed HPLC method should be validated as per ICH guidelines for the following parameters:

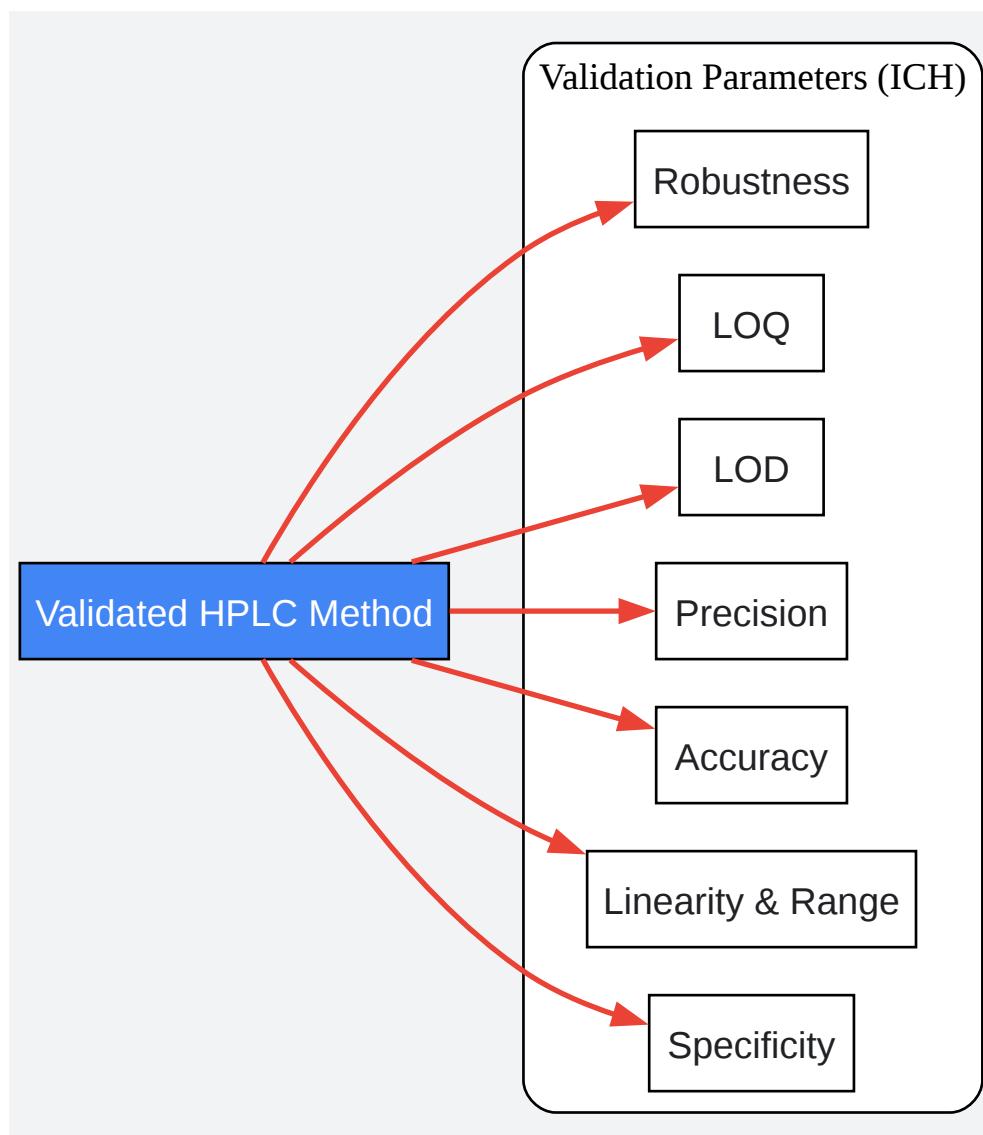
Parameter	Acceptance Criteria
System Suitability	Tailing factor ≤ 2.0 ; Theoretical plates > 2000
Linearity	Correlation coefficient (r^2) ≥ 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	Intraday and Interday RSD $\leq 2.0\%$
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1
Robustness	% RSD $\leq 2.0\%$ for small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, pH)

Visualizations



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Caption: Experimental workflow for **nimorazole** quantification by HPLC.



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Caption: Logical relationship of HPLC method validation parameters.

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